Tetrabutylphosphonium chloride
Overview
Description
Synthesis Analysis
Tetrabutylphosphonium chloride can be synthesized through the reaction of tributylphosphine with an appropriate chloroalkane. This method has been used to prepare a series of alkyltributylphosphonium chlorides, demonstrating the variability of the alkyl chain length on the salt's properties (Adamová et al., 2012). Marcoux and Charette (2008) also describe a palladium-catalyzed synthesis for functionalized tetraarylphosphonium salts, highlighting the versatility of phosphonium salt formation techniques (Marcoux & Charette, 2008).
Molecular Structure Analysis
The molecular structure of phosphonium salts, including tetrabutylphosphonium chloride, has been elucidated through various techniques, such as X-ray crystallography. Uraguchi, Sakaki, and Ooi (2007) have detailed the three-dimensional structure of a chiral tetraaminophosphonium salt, providing insights into the spatial arrangement and interactions within these compounds (Uraguchi, Sakaki, & Ooi, 2007).
Chemical Reactions and Properties
Phosphonium salts participate in a variety of chemical reactions, acting as intermediates, catalysts, or reactants. Their chemical reactivity includes isotope exchange reactions, esterification through SN2 carboxylate alkylation, and involvement in Wittig reactions to produce aryl ketones, as demonstrated by Tseng, Kan, and Chu (2007) using trihexyl(tetradecyl)phosphonium chloride (Tseng, Kan, & Chu, 2007).
Physical Properties Analysis
The physical properties of tetrabutylphosphonium chloride, such as melting points, glass transitions, thermal stability, density, and viscosity, have been a subject of research, indicating the influence of the alkyl chain length on these properties (Adamová et al., 2012).
Chemical Properties Analysis
The chemical properties, such as solubility, reactivity towards various organic and inorganic reagents, and phase behavior, are crucial for the application of tetrabutylphosphonium chloride in different domains. Studies like those by Crawford and Ismail (2020) on thermodynamic and transport properties highlight the role of tetrabutylphosphonium chloride in forming stable mixtures with water and its potential applications (Crawford & Ismail, 2020).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
TBPCl is used in the study of thermodynamic, structural, and transport properties of tetrabutylphosphonium hydroxide (TBPH) and TBPCl–water mixtures. This research is in response to experimental work showing the TBPH–water mixtures’ capability as a cellulose solvent .
Methods of Application
The properties of TBPCl–water mixtures have been investigated using all-atom molecular dynamics simulations .
Results or Outcomes
Multiple transitional states exist for the water—ionic liquid (IL) mixture between 70 and 100 mol% water, which corresponds to a significant increase in water hydrogen bonds. The maximum cellulose solubility of the TBPH–water solution at approximately 91.1 mol% water, appears correlated with the destruction of the TBP’s interlocking structure in the simulations .
Application in Biomass Conversion
Specific Scientific Field
This application is related to the field of Biomass Conversion .
Summary of the Application
TBPCl is used in the dissolution of cellulose, a crucial step in the conversion of biomass into an energy-dense fuel .
Methods of Application
All-atom molecular dynamics simulations are utilized to determine the properties and mechanisms of cellulose dissolution using the ionic liquid TBPCl–water mixture, from 63.1 to 100 mol % water .
Results or Outcomes
The chloride anions initiate the cellulose breakup, and water assists in delaying the cellulose strand reformation; the TBP cation then more permanently separates the cellulose strands from the bundle. The cellulose dissolution declines rapidly with increasing water concentration as hydrogen bond lifetimes of the chloride–cellulose hydroxyl hydrogens fall below the cellulose’s largest intra-strand hydrogen bonding lifetime .
Safety And Hazards
Future Directions
Tetrabutylphosphonium chloride has been shown to be an effective cellulose solvent . The maximum cellulose solubility of the TBPH–water solution at approximately 91.1 mol% water, appears correlated with the destruction of the TBP’s interlocking structure in the simulations . This allows the formation of water veins and channeling structures throughout the system, increasing the probability of the IL’s interaction with the cellulose polymer . This could potentially open up new avenues for the use of this compound in the field of biomass processing .
properties
IUPAC Name |
tetrabutylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWGNZVCJVLSHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3115-68-2 (Parent), 15853-37-9 (Parent) | |
Record name | Tetrabutylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044616 | |
Record name | Tetrabutylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonium, tetrabutyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetrabutylphosphonium chloride | |
CAS RN |
2304-30-5 | |
Record name | Tetrabutylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tetrabutyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABUTYLPHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5977P51M7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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